

Recommended Phase II Dose of PT-2385 Determined in Phase I Clinical Trial

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PT-2385

Cat. No.: B610323

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The recommended Phase II dose (RP2D) of **PT-2385**, a first-in-class oral inhibitor of hypoxia-inducible factor-2 α (HIF-2 α), has been established at 800 mg administered twice daily.^{[1][2][3]} This determination was the result of a comprehensive Phase I, first-in-human, dose-escalation and expansion clinical trial (NCT02293980) involving patients with advanced clear cell renal cell carcinoma (ccRCC).^{[1][4]}

The study was designed to assess the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of **PT-2385**.^{[1][3]} The dose-escalation phase followed a standard 3+3 design, with subsequent expansion at the identified RP2D.^{[1][2][3]}

Summary of Key Clinical Trial Data

The clinical trial enrolled a total of 51 patients across its dose-escalation and expansion phases.^{[1][2]} Participants were heavily pretreated, with a median of four prior therapies.^{[1][2][3]}

Dose Escalation and RP2D Determination

Oral doses of **PT-2385** ranging from 100 mg to 1,800 mg twice daily were evaluated.^{[1][5]} No dose-limiting toxicities (DLTs) were observed across the tested dose levels.^{[1][2][3]} The selection of 800 mg twice daily as the RP2D was based on a comprehensive evaluation of safety, pharmacokinetic, and pharmacodynamic data.^{[1][2][3]}

Dose Level (Twice Daily)	Number of Patients (Dose-Escalation)	Dose-Limiting Toxicities
100 mg	3	0
200 mg	3	0
400 mg	4	0
800 mg	7	0
1,200 mg	6	0
1,800 mg	3	0

Safety and Tolerability at RP2D

PT-2385 demonstrated a favorable safety profile and was well-tolerated by patients.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The most frequently reported treatment-emergent adverse events were generally low-grade.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Adverse Event	Grade 1-2	Grade 3	Grade 4
Anemia	35%	10%	0%
Peripheral Edema	37%	2%	0%
Fatigue	37%	0%	0%
Hypoxia	Not specified	10%	Not specified

Note: Hypoxia was observed in 18% of patients, all of whom were receiving doses of ≥ 800 mg twice daily.[\[5\]](#)

Efficacy at RP2D

In a heavily pretreated patient population, **PT-2385** showed promising signs of clinical activity.[\[2\]](#)[\[3\]](#)

Best Response	Percentage of Patients
Complete Response	2%
Partial Response	12%
Stable Disease	52%

Experimental Protocols

Phase I Clinical Trial Design and Execution

The primary objective of the study was to determine the maximum tolerated dose (MTD) and/or the RP2D of **PT-2385**.[\[4\]](#)

Patient Population: Eligible participants were patients with locally advanced or metastatic clear cell renal cell carcinoma who had shown disease progression after at least one prior regimen including a vascular endothelial growth factor (VEGF) inhibitor.[\[1\]](#)[\[3\]](#)

Dose Escalation Phase:

- A standard 3+3 dose-escalation design was employed.[\[2\]](#)[\[3\]](#)
- Cohorts of 3-6 patients received escalating doses of **PT-2385** administered orally twice daily.[\[1\]](#)
- Doses ranged from 100 mg to 1,800 mg.[\[1\]](#)[\[5\]](#)
- Patients were monitored for dose-limiting toxicities (DLTs) during the initial 21-day treatment period.[\[1\]](#)

Dose Expansion Phase:

- Following the identification of the RP2D (800 mg twice daily), an expansion cohort of 25 patients was enrolled.[\[1\]](#)[\[5\]](#)
- This phase aimed to further evaluate the safety, tolerability, and anti-tumor activity of **PT-2385** at the recommended dose.[\[1\]](#)

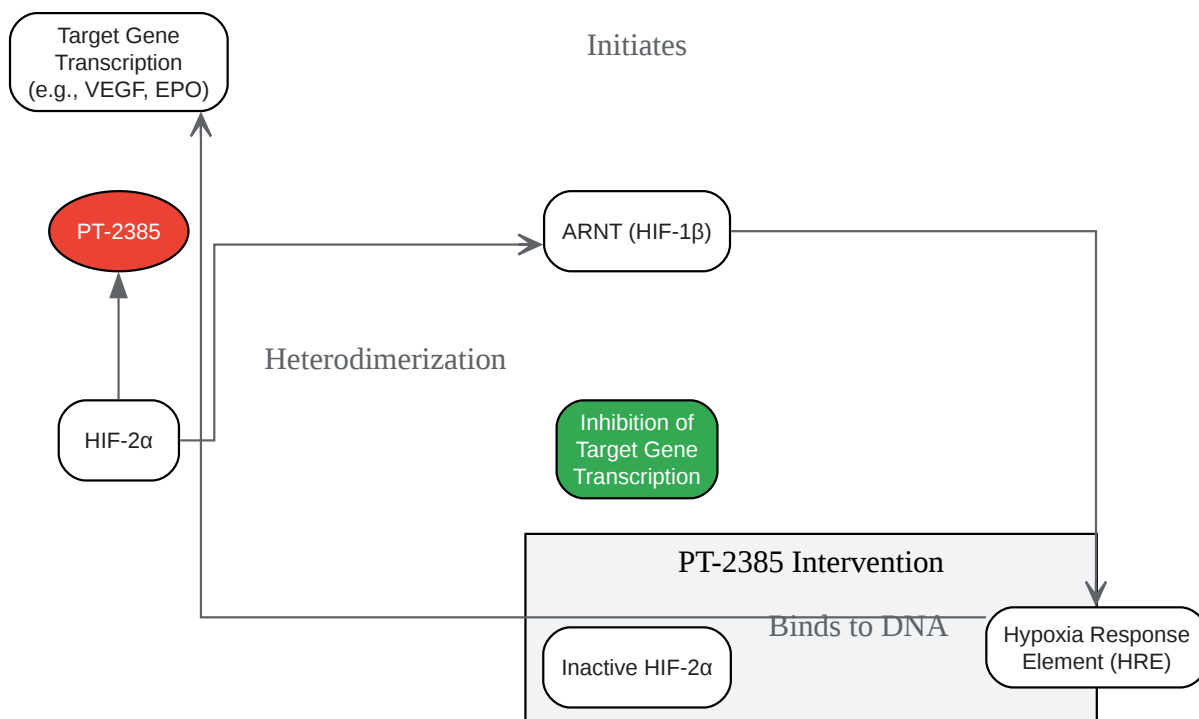
Assessments:

- **Safety:** Monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests for hematology and chemistry.[\[4\]](#) Adverse events were recorded and graded.
- **Pharmacokinetics:** Blood samples were collected to determine the concentration of **PT-2385** in the plasma.[\[4\]](#)
- **Pharmacodynamics:** The effects of **PT-2385** on biomarkers were assessed, including circulating levels of erythropoietin (Epo), a downstream target of HIF-2 α .[\[1\]](#)
- **Efficacy:** Tumor responses were evaluated based on established radiological criteria.[\[2\]](#)[\[3\]](#)

Signaling Pathway and Experimental Workflow

PT-2385 Mechanism of Action

PT-2385 is a potent and selective small-molecule inhibitor of HIF-2 α .[\[6\]](#)[\[7\]](#) It functions by allosterically binding to HIF-2 α and preventing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1 β .[\[1\]](#)[\[7\]](#) This disruption inhibits the transcription of HIF-2 α target genes that are crucial for tumor growth, proliferation, and angiogenesis.[\[6\]](#)[\[7\]](#)

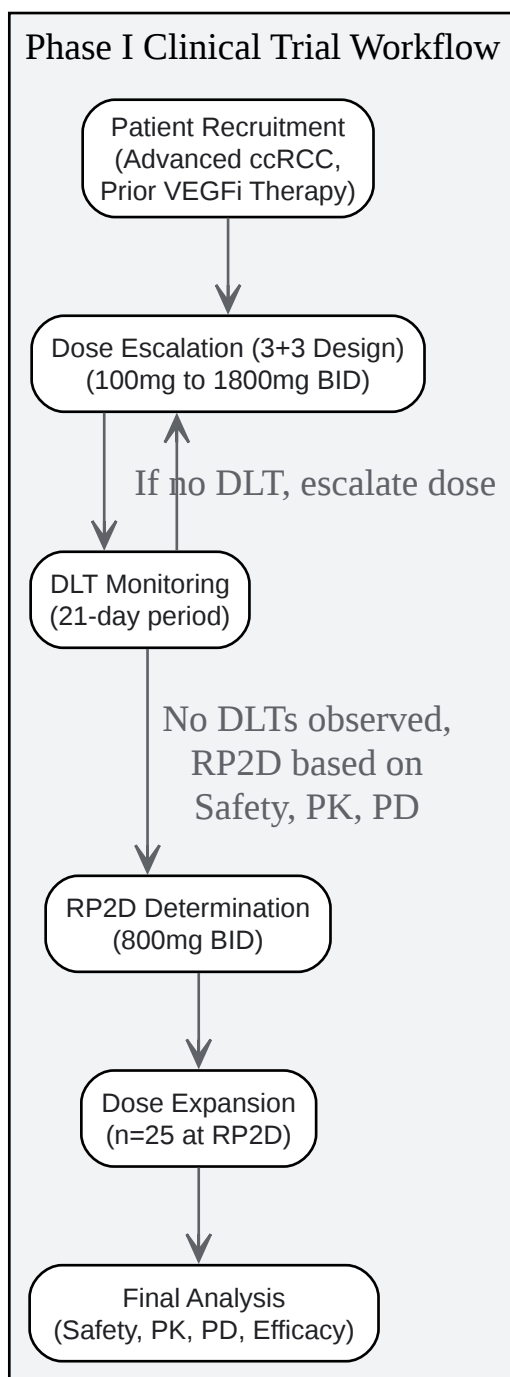


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Caption: Mechanism of action of **PT-2385**.

Clinical Trial Workflow for RP2D Determination

The workflow for determining the recommended Phase II dose of **PT-2385** followed a structured, multi-stage process typical of early-phase oncology trials.



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Caption: Workflow for **PT-2385** RP2D determination.

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- To cite this document: BenchChem. [Recommended Phase II Dose of PT-2385 Determined in Phase I Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610323#recommended-phase-ii-dose-of-pt-2385-in-clinical-trials]

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